5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-15-3-5-16(6-4-15)11-8-12(17-2)10(14)7-9(11)13/h7-8H,3-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHAGGYWMSVIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nucleophilic Substitution and Cyclization
Step 2: Reductive Amination and Hydrogenation
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Reactants : Compound IV and 1-methylpiperazine.
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Dehydrating Agent : Molecular sieve 4A.
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Catalyst : Pd/C under 0.6–1.0 MPa H₂.
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Conditions : 50–55°C, 10–40 hours.
This method’s advantages include:
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Cost Efficiency : Replaces STAB with catalytic hydrogenation.
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Scalability : Uses readily available solvents (DMSO, ethanol) and reagents.
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Purity : Minimizes byproducts through controlled dehydration.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed are often quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline has shown potential as a lead compound in drug development due to its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Its unique structure allows for modifications that can enhance its biological activity.
Key Areas of Investigation:
- Antidepressant Properties : Research indicates that compounds with similar structural features may exhibit antidepressant effects, making this compound a candidate for further studies in this area.
- Anticancer Activity : Analogous compounds have been explored for their anticancer properties, suggesting potential applications in oncology.
Biological Research
The compound's ability to interact with various biological targets makes it valuable in biological research. Studies have indicated that it may modulate enzyme and receptor activities, leading to diverse biological effects.
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of various piperazine derivatives, this compound was identified as a promising candidate due to its ability to inhibit the reuptake of serotonin. This suggests that modifications to its structure could enhance its efficacy as an antidepressant.
Case Study 2: Anticancer Properties
Another research project investigated the anticancer properties of compounds similar to this compound. Results indicated that structural modifications could lead to enhanced cytotoxicity against specific cancer cell lines, warranting further exploration of this compound's potential in cancer therapy.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluoro Group Position
Methoxy Group
Piperazine Derivatives
- 4-Methylpiperazine (target compound): Provides optimal hydrogen-bonding capacity and solubility. Replacement with sulfonamide (compound 19) reduces activity by ~50% in BMK1 inhibition assays .
Biological Activity
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline, also known by its CAS number 878155-86-3, is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C12H18FN3O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | This compound |
| Synonyms | 878155-86-3; SCHEMBL12714785; MFCD32068339 |
The biological activity of this compound primarily involves its role as an inhibitor in various signaling pathways. It has been shown to exhibit anti-proliferative effects against several cancer cell lines, including L1210 mouse leukemia cells. The mechanism appears to involve interference with nucleotide metabolism, potentially through the release of active metabolites that inhibit DNA synthesis and repair processes .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant anti-cancer activity. For instance, studies on L1210 cells reported IC50 values in the low nanomolar range, indicating potent inhibition of cell proliferation .
In Vivo Studies
While specific in vivo data on this compound is limited, related compounds with similar structures have shown promising results in animal models. For example, modifications to the piperazine ring have been associated with enhanced bioavailability and anti-tumor efficacy .
Case Studies
A relevant case study involved the evaluation of a series of analogs derived from this compound. These analogs were tested for their ability to inhibit various kinases involved in cancer progression. The results indicated that certain modifications led to improved potency against specific targets such as the Bcr-Abl T315I mutant kinase .
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for development as an anti-cancer agent. Its ability to inhibit crucial pathways involved in tumor growth makes it a candidate for further investigation in clinical settings.
Q & A
Basic: What are the key synthetic routes for 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline?
Answer:
The synthesis typically involves a multi-step approach:
Nitro Intermediate Formation : React 4-chloro-5-fluoro-2-nitroaniline with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 145–150°C to introduce the piperazine moiety .
Reduction of Nitro Group : Catalytic hydrogenation using Pd/C and hydrazine hydrate reduces the nitro group to an amine, yielding the final aniline derivative .
Purification : Recrystallization from ethanol ensures high purity .
Key challenges include controlling reaction temperatures and avoiding over-reduction.
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons, methoxy groups, and piperazine ring signals .
- Mass Spectrometry (MS) : Confirms molecular weight (MW: 265.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure, including bond angles and spatial arrangement of the piperazine ring .
- Infrared (IR) Spectroscopy : Detects functional groups like NH₂ (stretch ~3400 cm⁻¹) and C-F bonds .
Advanced: How can reaction conditions be optimized to improve synthesis yields?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency by stabilizing intermediates .
- Catalyst Loading : Pd/C (10% w/w) maximizes nitro group reduction while minimizing side reactions .
- Temperature Control : Maintaining 145–150°C during substitution prevents decomposition of heat-sensitive intermediates .
- Workup Protocol : Ice-cold water precipitation followed by ethanol recrystallization improves purity (>98%) .
Advanced: What challenges arise in isolating intermediates during synthesis?
Answer:
- Solubility Issues : The nitro intermediate may exhibit low solubility in aqueous phases, requiring DMSO for dissolution .
- Byproduct Formation : Competing reactions (e.g., over-alkylation) necessitate column chromatography or preparative TLC for separation .
- Moisture Sensitivity : The free amine group in the final product requires anhydrous storage to prevent oxidation .
Advanced: How does the piperazine moiety influence biological activity?
Answer:
The 4-methylpiperazine group:
- Receptor Binding : Acts as a hydrogen bond acceptor, enhancing affinity for serotonin or dopamine receptors .
- Enzyme Inhibition : Modulates kinase or protease activity via hydrophobic interactions with catalytic pockets .
- Solubility-Permeability Balance : The basic piperazine nitrogen improves water solubility without compromising membrane permeability .
In vitro assays (e.g., receptor binding studies) and molecular docking simulations are critical for mechanistic insights .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
- Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH .
- Target Specificity : Use siRNA knockdown or CRISPR-edited models to confirm on-target effects versus off-target interactions .
- Metabolic Stability : Evaluate cytochrome P450 interactions to account for metabolite-driven activity differences .
Cross-validation using orthogonal techniques (e.g., SPR for binding affinity, functional cAMP assays) is recommended .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Lead Optimization : Serves as a scaffold for developing kinase inhibitors or GPCR modulators due to its aromatic and basic nitrogen motifs .
- Probe Synthesis : Fluoro and methoxy groups allow radiolabeling (¹⁸F/¹¹C) for PET imaging studies .
- Structure-Activity Relationship (SAR) : Systematic substitution on the aniline ring identifies pharmacophores critical for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
